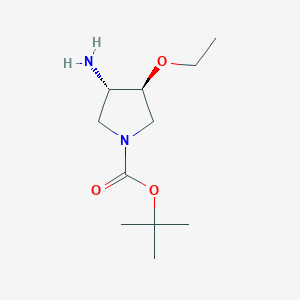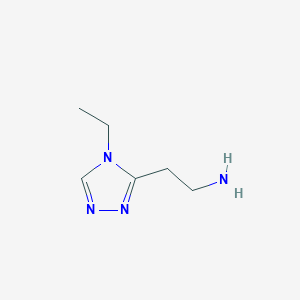
1-(10,12-Pentacosadiynyl)pyridinium Bromide
Overview
Description
1-(10,12-Pentacosadiynyl)pyridinium Bromide is a lipid used in the patented preparation of polymerized lipid constructs for encapsulating active agents . It is also known as 1-pentacosa-10,12-diynylpyridin-1-ium bromide .
Molecular Structure Analysis
The molecular formula of 1-(10,12-Pentacosadiynyl)pyridinium Bromide is C30H48BrN . The IUPAC name is 1-pentacosa-10,12-diynylpyridin-1-ium bromide . The InChIKey is LFHYKFKTMZUGQC-UHFFFAOYSA-M . The canonical SMILES representation is CCCCCCCCCCCCC#CC#CCCCCCCCCC [N+]1=CC=CC=C1. [Br-] .Physical And Chemical Properties Analysis
1-(10,12-Pentacosadiynyl)pyridinium Bromide is a solid at 20 degrees Celsius . It has a molecular weight of 502.63 g/mol . It appears as a white to almost white powder to crystal . It is light sensitive, hygroscopic, and heat sensitive .Scientific Research Applications
Molecular Properties and Phase Transitions
Research on pyridinium bromides, including 1-(10,12-Pentacosadiynyl)pyridinium Bromide, highlights their interesting molecular motion and phase transitions. For instance, a study by Ripmeester (1976) on solid pyridinium chloride, bromide, and iodide salts using nuclear magnetic resonance and differential scanning calorimetry revealed phase transitions at specific temperatures for each salt. Below these transitions, the pyridinium ions are held rigidly in the crystal lattice, whereas above, they reorient rapidly (Ripmeester, 1976).
Synthesis and Catalytic Properties
Tamilarasan et al. (2023) synthesized substituted pyridinium bromides by conventional and greener methods. These compounds, including 1-(10,12-Pentacosadiynyl)pyridinium Bromide, demonstrated excellent catalytic response in the preparation of β-amino carbonyl derivatives. This study emphasizes the significance of pyridinium bromides in catalysis and drug design (Tamilarasan et al., 2023).
Chemical Structure and Reactivity
Dumitrascu et al. (2004) provided insights into the non-coplanarity of pyridine and pyridinium rings in 1-(10,12-Pentacosadiynyl)pyridinium Bromide and similar compounds. The study used X-ray crystallography and NMR data, revealing intricate structural details crucial for understanding their reactivity and interactions (Dumitrascu et al., 2004).
Photophysical Properties
Photophysical studies, like the one conducted by Pedro et al. (2012), explore the behavior of compounds like 1-(10,12-Pentacosadiynyl)pyridinium Bromide in various environments. These studies help in understanding the fluorescence and quantum yields of these compounds, which are vital in applications like sensing and imaging (Pedro et al., 2012).
Safety And Hazards
1-(10,12-Pentacosadiynyl)pyridinium Bromide is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .
properties
IUPAC Name |
1-pentacosa-10,12-diynylpyridin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-28-31-29-26-24-27-30-31;/h24,26-27,29-30H,2-12,17-23,25,28H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHYKFKTMZUGQC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659944 | |
| Record name | 1-(Pentacosa-10,12-diyn-1-yl)pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(10,12-Pentacosadiynyl)pyridinium Bromide | |
CAS RN |
94598-31-9 | |
| Record name | 1-(Pentacosa-10,12-diyn-1-yl)pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(10,12-Pentacosadiynyl)pyridinium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine](/img/structure/B1417836.png)



![Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine](/img/structure/B1417843.png)
![4-(4-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417844.png)
![3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1417845.png)

![3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid](/img/structure/B1417849.png)
![[1-(2-Methoxyethyl)piperidin-4-yl]methanol](/img/structure/B1417850.png)

